molecular formula C10H7NO B12336982 2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene

2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene

Cat. No.: B12336982
M. Wt: 157.17 g/mol
InChI Key: QXPDNIYKFXMPIR-UHFFFAOYSA-N
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Description

2-Oxa-3-azatricyclo[54104,12]dodeca-3,5,7(12),8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
  • N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
  • 7-Oxa-3-azatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one

Uniqueness

2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene

InChI

InChI=1S/C10H7NO/c1-2-4-9-10-7(3-1)5-6-8(10)11-12-9/h1-6,9H

InChI Key

QXPDNIYKFXMPIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3=C(C=C1)C=CC3=NO2

Origin of Product

United States

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